

A Comparative Guide to the Pharmacokinetic Properties of BRD4 Degraders

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Compound of Interest

Compound Name: *BRD4 degrader-2*

Cat. No.: *B15540860*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Pharmacokinetic Profiles of Key BRD4-Targeting PROTACs, Supported by Experimental Data.

The degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to induce the degradation of specific proteins. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several prominent BRD4-targeting PROTACs: ARV-771, dBET1, and MZ1. The data presented herein is compiled from preclinical studies and is intended to inform research and development decisions in the field of targeted protein degradation. While another notable BRD4 degrader, ARV-825, has shown significant anti-tumor activity, detailed quantitative pharmacokinetic parameters are not extensively available in the public domain, with current literature focusing on enhanced bioavailability through nano-formulations. Similarly, while dBET6 has demonstrated in vivo efficacy, its pharmacokinetic profile is not yet well-documented in publicly available resources.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of ARV-771, dBET1, and MZ1 in preclinical mouse models. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of these molecules.

Parameter	ARV-771	dBET1	MZ1
Dose & Route	1 mg/kg IV	50 mg/kg IP	5 mg/kg IV
Cmax	-	392 nM	-
Tmax	-	0.5 h	-
AUC	0.70 μ M·h	2109 h*ng/mL (AUC_last)	3,760 nM·h
Clearance (CL)	24.0 mL/min/kg	-	20.7% of liver blood flow
Volume of Distribution (Vss)	5.28 L/kg	-	0.38 L/kg
Half-life (t _{1/2})	-	6.69 h (terminal)	1.04 h
Bioavailability (F)	-	-	-
Dose & Route	10 mg/kg SC	-	5 mg/kg SC
Cmax	1.73 μ M	-	2,070 nM
Tmax	1.0 h	-	0.5 h
AUC	7.3 μ M·h	-	-
Half-life (t _{1/2})	-	-	2.95 h
Bioavailability (F)	100%	-	-

*IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, Cmax: Maximum

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